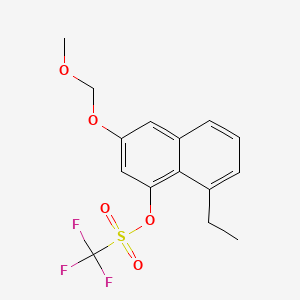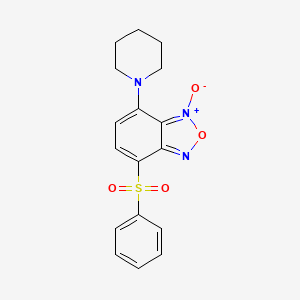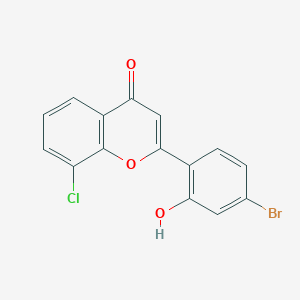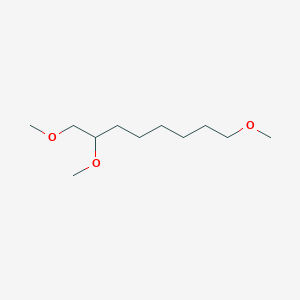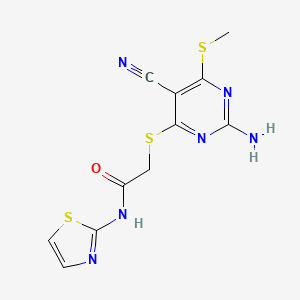![molecular formula C18H28O2Si B13934376 Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane CAS No. 376609-87-9](/img/structure/B13934376.png)
Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-[(Dimethylsilylene)bis(oxymethylene)]bis[bicyclo[2.2.1]hept-2-ene]: is a complex organic compound featuring a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-[(Dimethylsilylene)bis(oxymethylene)]bis[bicyclo[2.2.1]hept-2-ene] typically involves the reaction of bicyclo[2.2.1]hept-2-ene with dimethylsilylene bis(oxymethylene) under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or cobalt, which facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties .
Biology: In biological research, it can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of high-performance materials.
Wirkmechanismus
The mechanism of action of 5,5’-[(Dimethylsilylene)bis(oxymethylene)]bis[bicyclo[2.2.1]hept-2-ene] involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s unique structure allows it to engage in various chemical interactions, leading to its desired effects. For instance, in catalysis, it may act as a ligand, facilitating the formation of active catalytic species .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]hept-2-ene: A simpler analog used in similar applications.
5-Norbornene-2-carboxaldehyde: Another related compound with applications in organic synthesis.
Bicyclo[2.2.1]hepta-2,5-diene: Known for its use in polymerization reactions.
Uniqueness: 5,5’-[(Dimethylsilylene)bis(oxymethylene)]bis[bicyclo[2.2.1]hept-2-ene] stands out due to its dimethylsilylene bis(oxymethylene) linkage, which imparts unique chemical properties and reactivity compared to its simpler analogs. This makes it particularly valuable in specialized applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
376609-87-9 |
|---|---|
Molekularformel |
C18H28O2Si |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
bis(2-bicyclo[2.2.1]hept-5-enylmethoxy)-dimethylsilane |
InChI |
InChI=1S/C18H28O2Si/c1-21(2,19-11-17-9-13-3-5-15(17)7-13)20-12-18-10-14-4-6-16(18)8-14/h3-6,13-18H,7-12H2,1-2H3 |
InChI-Schlüssel |
NPSIRNRTOYNOBP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(OCC1CC2CC1C=C2)OCC3CC4CC3C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


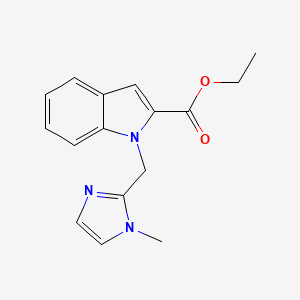
![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)

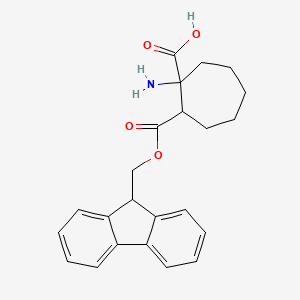
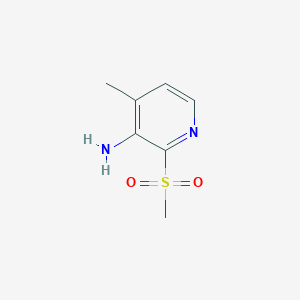
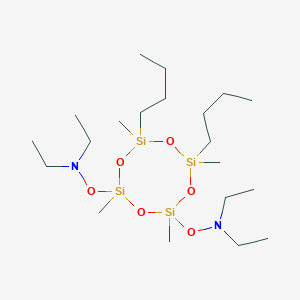
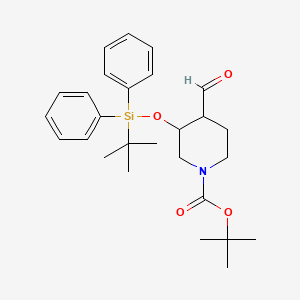

![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
